

physical properties of 1,3-Dibromo-2-iodobenzene

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Compound of Interest

Compound Name: *1,3-Dibromo-2-iodobenzene*

Cat. No.: *B1587508*

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An In-depth Technical Guide to the Physical Properties of **1,3-Dibromo-2-iodobenzene**

Introduction

1,3-Dibromo-2-iodobenzene is a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its trifunctional nature, possessing bromine and iodine substituents, makes it a versatile building block for creating complex molecular architectures through various cross-coupling reactions.

Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in experimental workflows. This guide provides a comprehensive overview of the known physical characteristics of **1,3-Dibromo-2-iodobenzene**, details methodologies for its empirical determination, and offers insights into its safe handling and storage.

Compound Identification and Core Properties

1,3-Dibromo-2-iodobenzene is a solid, crystalline substance at room temperature. Its core identifiers and fundamental physical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	1,3-Dibromo-2-iodobenzene	[1]
CAS Number	19821-80-8	[1] [2]
Molecular Formula	C ₆ H ₃ Br ₂ I	[1]
Molecular Weight	361.80 g/mol	[1]
Appearance	White to almost white powder or crystal	[2] [3]
Melting Point	98.0 - 102.0 °C	[2] [3]
Purity (Typical)	>98.0% (by Gas Chromatography)	[2] [3]

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and analytical sample preparation. Based on the principle of "like dissolves like," the highly halogenated, largely nonpolar structure of **1,3-Dibromo-2-iodobenzene** dictates its solubility profile.

While specific quantitative solubility data is not readily available in the literature, a qualitative assessment can be inferred from its structure and data from analogous compounds.[\[4\]](#)[\[5\]](#) It is expected to be insoluble in water due to its nonpolar nature and the absence of hydrogen bonding groups.[\[6\]](#) Conversely, it is anticipated to be soluble in common nonpolar and moderately polar organic solvents, such as:

- Toluene[\[5\]](#)
- Chloroform
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Ethyl Acetate[\[6\]](#)

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of **1,3-Dibromo-2-iodobenzene** in various solvents.

Objective: To determine the solubility of the target compound in a range of solvents at ambient temperature.

Materials:

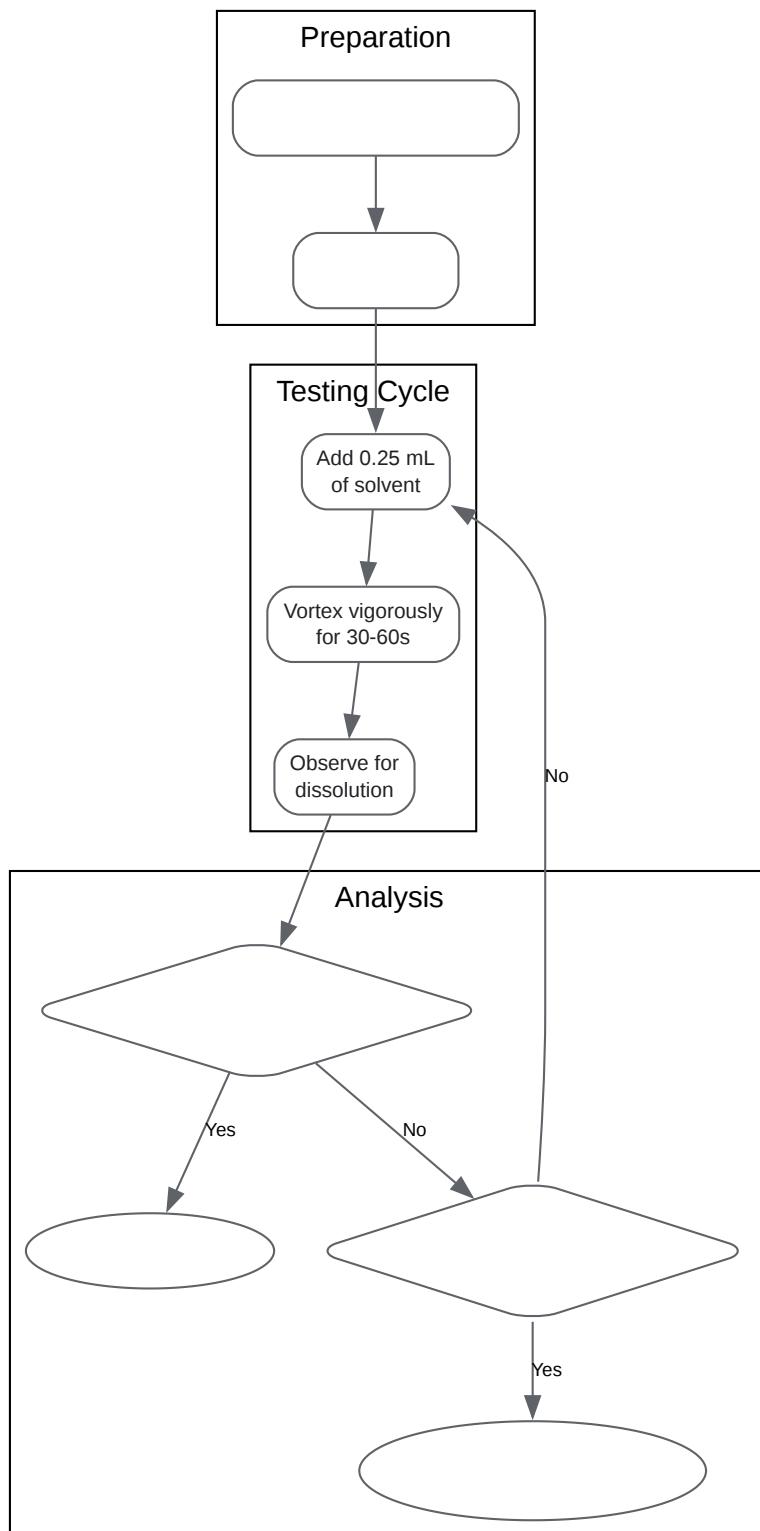
- **1,3-Dibromo-2-iodobenzene**
- Small test tubes or vials (e.g., 13x100 mm)
- Graduated pipettes or burette
- Vortex mixer
- Solvents to be tested (e.g., Water, Ethanol, Acetone, Toluene, Chloroform, Hexanes)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 25 mg of **1,3-Dibromo-2-iodobenzene** into a clean, dry test tube.[\[7\]](#)
- **Solvent Addition:** Add the selected solvent to the test tube in 0.25 mL increments.[\[7\]](#)
- **Mixing:** After each addition, cap the test tube and vortex vigorously for 30-60 seconds to facilitate dissolution.
- **Observation:** Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
- **Incremental Addition:** Continue adding solvent in 0.25 mL increments, vortexing after each addition, up to a total volume of 3 mL.
- **Classification:**
 - **Soluble:** If the compound dissolves completely.

- Slightly Soluble: If a portion of the compound dissolves but some solid remains.
- Insoluble: If no significant dissolution is observed.
- Record Keeping: Meticulously record the volume of solvent required to dissolve the solute for a semi-quantitative measure of solubility.

Workflow for Solubility Testing

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Caption: Experimental workflow for determining compound solubility.

Thermal Properties: Melting Point

The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.

Experimental Protocol for Melting Point Determination

This protocol describes the standard capillary method for determining the melting point range.

Objective: To accurately measure the temperature range over which **1,3-Dibromo-2-iodobenzene** transitions from a solid to a liquid.

Materials:

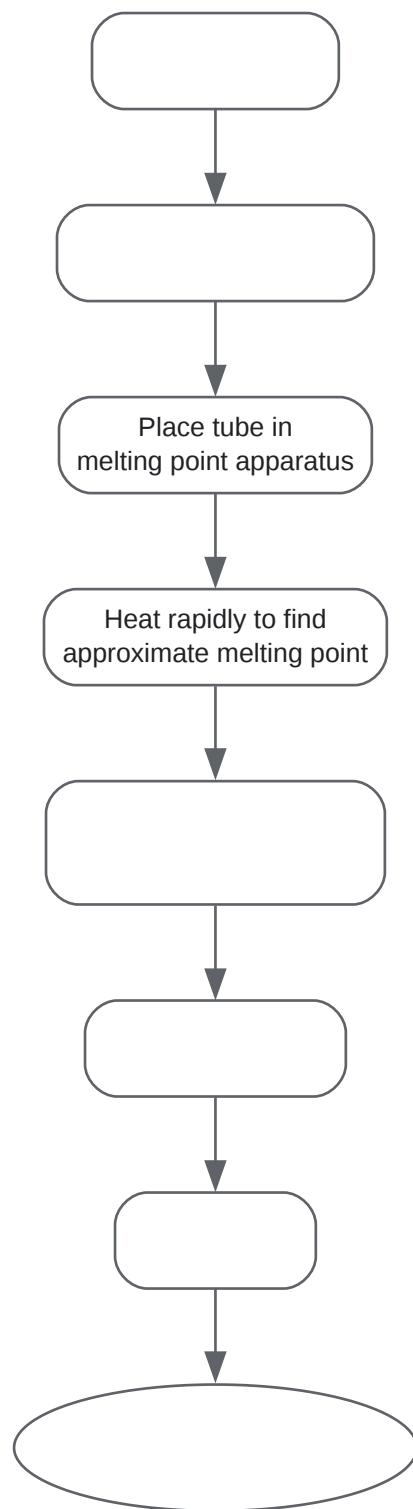
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[\[1\]](#)
- **1,3-Dibromo-2-iodobenzene**, finely powdered
- Spatula

Procedure:

- Sample Loading: Place a small amount of the finely powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[\[8\]](#)
- Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 mm.[\[2\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[\[8\]](#)
- Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting point. This provides a target temperature to approach more slowly in subsequent, more accurate measurements.

- Accurate Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Insert a new sample-loaded capillary tube.
 - Heat the block at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[8]
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of the solid melts completely.[8]
- Reporting: The melting point is reported as the range $T_1 - T_2$. For high accuracy, repeat the determination at least twice to ensure reproducibility.

Workflow for Melting Point Determination

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Caption: Standard procedure for capillary melting point determination.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and identity of a compound. While a dedicated, published spectrum for **1,3-Dibromo-2-iodobenzene** is not available from public databases at the time of this writing, we can predict the expected features based on its structure and compare them to similar compounds. Some commercial suppliers may provide compound-specific analytical data upon request.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. The three aromatic protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants would depend on the electronic effects of the three different halogen substituents.
- ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons, as they are all in chemically non-equivalent environments. The carbons directly bonded to the halogens will be the most deshielded, with the carbon attached to iodine appearing at the highest chemical shift, followed by those attached to bromine.

Experimental Protocol for NMR Sample Preparation

Objective: To prepare a high-quality solution of **1,3-Dibromo-2-iodobenzene** for NMR analysis.

Materials:

- **1,3-Dibromo-2-iodobenzene** (10-20 mg for ¹H, 20-50 mg for ¹³C)^[10]
- High-quality NMR tube
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)^[11]
- Pipette with a cotton or glass wool plug
- Vial

Procedure:

- Dissolution: Weigh the appropriate amount of the solid sample into a clean vial. Add approximately 0.6-0.75 mL of the deuterated solvent (e.g., CDCl₃).[\[10\]](#)[\[12\]](#)
- Homogenization: Gently swirl or sonicate the vial to ensure the solid is completely dissolved. A homogenous solution is critical for acquiring a high-resolution spectrum.[\[10\]](#)
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the clean NMR tube.
- Volume Check: Ensure the final volume of the solution in the NMR tube is sufficient for the spectrometer being used (typically a depth of 4-6 cm).[\[11\]](#)
- Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent.

- Hazard Classification: **1,3-Dibromo-2-iodobenzene** is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[\[13\]](#) It may also be harmful if swallowed (H302).[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound.[\[13\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[\[1\]](#) Recommended storage temperature is between 2-8°C.[\[1\]](#)

Conclusion

1,3-Dibromo-2-iodobenzene is a valuable reagent with well-defined physical properties. Its solid nature, specific melting point range, and solubility in common organic solvents are key parameters for its successful use in a research setting. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and ensure the quality and identity of their material. Adherence to the outlined safety and handling procedures is crucial for mitigating risks and ensuring a safe laboratory environment.

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References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Benzene, 1,3-diido- | C6H4I2 | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. 1,3-Dibromobenzene(108-36-1) 13C NMR spectrum [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. 19821-80-8|1,3-Dibromo-2-iodobenzene|BLD Pharm [bldpharm.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. How To [chem.rochester.edu]
- 13. pennwest.edu [pennwest.edu]
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